CSRM617

Description

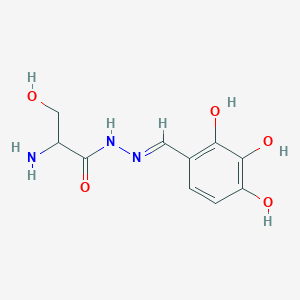

The exact mass of the compound 2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride is 255.08552052 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTUVQILDHABLA-KGVSQERTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019551 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848237-07-9, 787504-88-5 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3,4-Trihydroxyphenyl)methylene]-DL-serine hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSV9J6VC4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of CSRM617: A Targeted Approach Against Advanced Prostate Cancer

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a key driver in lethal, metastatic castration-resistant prostate cancer (mCRPC). This document details the preclinical evidence supporting this compound as a promising therapeutic agent, with a focus on its molecular interactions, cellular effects, and in vivo efficacy.

Executive Summary

Prostate cancer remains a significant health challenge, with a substantial number of patients progressing to mCRPC, a stage of the disease with limited treatment options. Research has identified the transcription factor ONECUT2 (OC2) as a master regulator of androgen receptor (AR) networks and a pivotal survival factor in mCRPC models.[1] this compound has emerged as a first-in-class inhibitor of OC2, demonstrating significant anti-tumor activity in preclinical models of aggressive prostate cancer. This guide consolidates the current understanding of this compound's mechanism of action, presenting key data, experimental methodologies, and the underlying signaling pathways.

The Target: ONECUT2 in Prostate Cancer Progression

ONECUT2 is a transcription factor that plays a critical role in the progression of prostate cancer to its lethal, castration-resistant state.[2][3][4] Its expression is inversely correlated with AR activity and is elevated in high-grade tumors and metastases.[2] OC2 contributes to therapy resistance by suppressing the AR signaling axis and promoting a shift towards a neuroendocrine phenotype, a more aggressive and difficult-to-treat form of prostate cancer. Furthermore, the loss of the tumor suppressor gene RB1 has been shown to upregulate OC2, making cells with this genetic alteration particularly vulnerable to OC2 inhibition.

This compound: A Direct Inhibitor of ONECUT2

This compound is a small molecule designed to directly inhibit the function of ONECUT2.

Biochemical Interaction

Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the HOX domain of the ONECUT2 protein. This interaction is crucial as the HOX domain is responsible for DNA binding, and its blockade by this compound prevents OC2 from regulating its target genes.

| Parameter | Value | Method |

| Binding Target | ONECUT2 (OC2) HOX Domain | - |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |

| Quantitative data on the biochemical interaction of this compound with ONECUT2. |

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-cancer effects in a variety of prostate cancer cell lines, particularly those with high OC2 expression.

Inhibition of Cell Proliferation

This compound inhibits the growth of prostate cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, especially in castration-resistant models like 22Rv1.

| Cell Line | Phenotype | This compound IC50 | Treatment Duration |

| 22Rv1 | Castration-Resistant | Not explicitly stated, but growth inhibited in the nM to µM range | 48 hours |

| LNCaP (with RB1 knockout) | Castration-Sensitive | Not explicitly stated, but sensitive to inhibition | Not specified |

| C4-2 | Castration-Resistant | Not explicitly stated, but apoptosis induced | Not specified |

| PC3 | AR-Negative | Not explicitly stated, but apoptosis induced | Not specified |

| Summary of the anti-proliferative effects of this compound on various prostate cancer cell lines. |

Induction of Apoptosis

Treatment with this compound leads to programmed cell death in prostate cancer cells. This is evidenced by the increased expression of key apoptotic markers, cleaved Caspase-3 and PARP.

| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Markers |

| 22Rv1 | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP |

| Data demonstrating the pro-apoptotic effects of this compound. |

Target Gene Modulation

This compound effectively suppresses the transcriptional activity of ONECUT2. A key downstream target of OC2 is Paternally Expressed Gene 10 (PEG10), which is involved in neuroendocrine differentiation. This compound treatment leads to a time-dependent decrease in PEG10 mRNA expression.

| Cell Line | This compound Treatment Duration | Effect on PEG10 mRNA |

| 22Rv1 | 4-16 hours | Time-dependent decrease |

| Effect of this compound on the expression of the ONECUT2 target gene, PEG10. |

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been validated in mouse models of prostate cancer, demonstrating its potential for clinical translation.

Subcutaneous Xenograft Model

In nude mice bearing subcutaneous 22Rv1 tumors, daily administration of this compound resulted in a significant reduction in both tumor volume and weight, without causing any noticeable toxicity to the animals.

| Animal Model | Cell Line | This compound Dosage | Treatment Outcome |

| Nude Mice | 22Rv1 | 50 mg/kg daily (intraperitoneal) | Significant reduction in tumor volume and weight |

| In vivo efficacy of this compound in a subcutaneous xenograft model. |

Metastasis Model

To evaluate its effect on metastatic disease, luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice. Treatment with this compound significantly reduced the onset and growth of diffuse metastases. Furthermore, analysis of the tumors from these mice confirmed a significant downregulation of PEG10 protein levels, corroborating the in vitro findings.

| Animal Model | Cell Line | This compound Dosage | Treatment Outcome |

| SCID Mice | 22Rv1 (luciferase-tagged) | 50 mg/kg daily | Significant reduction in the onset and growth of metastases; Downregulation of PEG10 protein in tumors |

| In vivo efficacy of this compound in a prostate cancer metastasis model. |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on its ability to disrupt the oncogenic functions of ONECUT2. The following diagrams illustrate the key signaling pathways involved.

References

The Discovery and Development of CSRM617: A Novel Inhibitor Targeting ONECUT2 in Advanced Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of resistance to androgen receptor (AR)-targeted therapies in prostate cancer necessitates the identification of novel therapeutic targets. One such target is the transcription factor ONECUT2 (One Cut Homeobox 2), a master regulator implicated in the progression to lethal, AR-independent prostate cancer, including aggressive variants like neuroendocrine prostate cancer (NEPC). This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of CSRM617, a first-in-class small molecule inhibitor of ONECUT2. We detail the mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its development. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting ONECUT2 in advanced prostate cancer.

Introduction: The Rationale for Targeting ONECUT2

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic disease, most tumors eventually progress to a castration-resistant state (CRPC). A subset of these tumors further evolve into highly aggressive, AR-independent phenotypes, including NEPC, for which treatment options are limited and outcomes are poor.

Recent research has identified ONECUT2 as a key driver of this lethal progression.[1][2] ONECUT2 is a transcription factor that, in the context of advanced prostate cancer, acts to suppress the AR signaling axis and promote a switch towards a more aggressive, neuroendocrine-like phenotype.[3] Its elevated expression is associated with poor prognosis and resistance to conventional therapies. This central role in driving therapy resistance and tumor evolution makes ONECUT2 a compelling target for novel therapeutic intervention.

The Discovery of this compound: A Targeted Approach

This compound was identified through a structure-based drug design and screening effort aimed at discovering a small molecule that could directly inhibit the function of ONECUT2. The discovery process involved in silico modeling of the ONECUT2-HOX domain, a critical region for its DNA binding and transcriptional activity, followed by the screening of chemical libraries to identify compounds with the potential to bind to this domain and disrupt its function.

Caption: A high-level overview of the discovery workflow for this compound.

Mechanism of Action of this compound

This compound is a selective small-molecule inhibitor that directly targets the ONECUT2 transcription factor. Its mechanism of action is centered on its ability to bind to the ONECUT2-HOX domain, thereby inhibiting the DNA-binding and subsequent transcriptional activity of ONECUT2.

By inhibiting ONECUT2, this compound is designed to:

-

Reactivate the Androgen Receptor (AR) Signaling Axis: ONECUT2 suppresses AR signaling. Inhibition of ONECUT2 can therefore restore sensitivity to AR-targeted therapies.

-

Inhibit Neuroendocrine Differentiation: ONECUT2 is a key driver of the transition to the highly aggressive neuroendocrine prostate cancer (NEPC) phenotype. This compound can block this transdifferentiation.

-

Induce Apoptosis in ONECUT2-High Cancer Cells: By disrupting the survival signals promoted by ONECUT2, this compound induces programmed cell death in cancer cells that are dependent on this transcription factor.

Caption: The mechanism of action of this compound, highlighting its direct inhibition of ONECUT2.

Preclinical Data Summary

The preclinical development of this compound has demonstrated its potential as a potent and selective inhibitor of ONECUT2, with promising anti-tumor activity in both in vitro and in vivo models of advanced prostate cancer.

In Vitro Activity

This compound has been shown to inhibit the growth of a panel of human prostate cancer cell lines, with a higher sensitivity observed in cells with high ONECUT2 expression.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [4] |

| IC50 Range | 5 - 15 µM | Cell Viability Assays | [1] |

Table 1: In Vitro Activity of this compound

This compound was found to induce apoptosis in prostate cancer cells, as evidenced by the cleavage of caspase-3 and PARP. This effect was observed to be concentration-dependent.

In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in xenograft models of human prostate cancer. In these studies, this compound demonstrated significant inhibition of tumor growth and metastasis.

| Parameter | Value | Model | Reference |

| Dose | 50 mg/kg | 22Rv1 Xenograft (Nude & SCID mice) | |

| Administration | Daily (Intraperitoneal or Oral) | 22Rv1 Xenograft (Nude & SCID mice) | |

| Effect on Tumor Growth | Significant reduction in tumor volume | 22Rv1 Xenograft (Nude mice) | |

| Effect on Metastasis | Significant reduction in metastasis | 22Rv1 Xenograft (SCID mice) | |

| Tolerability | Well-tolerated, no significant weight loss | Mouse models |

Table 2: In Vivo Efficacy of this compound

Notably, this compound was reported to be well-tolerated in mice at efficacious doses, suggesting a favorable therapeutic window.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound, including Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and preclinical evaluation of this compound.

High-Throughput Screening (HTS)

The identification of this compound was facilitated by a high-throughput screening campaign.

-

Assay Principle: A biochemical or cell-based assay was designed to measure the activity of ONECUT2. This could have been a reporter gene assay measuring the transcriptional activity of ONECUT2, or a binding assay measuring the interaction of ONECUT2 with its DNA response element.

-

Library: A diverse library of small molecules was screened.

-

Hit Identification: Compounds that showed significant inhibition of ONECUT2 activity were identified as "hits."

-

Hit-to-Lead: Promising hits were then subjected to further characterization and medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, leading to the identification of this compound.

Surface Plasmon Resonance (SPR)

SPR was used to quantify the binding affinity of this compound to the ONECUT2 protein.

-

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (ONECUT2-HOX domain) immobilized on a sensor surface in real-time.

-

Procedure:

-

The purified ONECUT2-HOX domain protein was immobilized on a sensor chip.

-

A series of concentrations of this compound were flowed over the sensor surface.

-

The association and dissociation of this compound were monitored by measuring the change in the refractive index at the sensor surface.

-

The resulting sensorgrams were fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assays

The effect of this compound on the viability of prostate cancer cell lines was assessed using standard methods.

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure (e.g., MTT or CellTiter-Glo assay):

-

Prostate cancer cells (e.g., PC-3, 22Rv1, LNCaP, C4-2) were seeded in 96-well plates.

-

The cells were treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

A reagent (e.g., MTT or CellTiter-Glo reagent) was added to each well.

-

The absorbance or luminescence was measured using a plate reader.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

-

Apoptosis Assays

The induction of apoptosis by this compound was confirmed using various methods.

-

Principle: These assays detect the biochemical and morphological changes that occur during apoptosis.

-

Methods:

-

Western Blotting for Cleaved Caspase-3 and PARP: Cells were treated with this compound, and cell lysates were analyzed by Western blotting using antibodies that specifically recognize the cleaved (active) forms of caspase-3 and PARP.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic cells).

-

Xenograft Mouse Models

The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing human prostate cancer xenografts.

-

Cell Line: The 22Rv1 human prostate cancer cell line, which expresses ONECUT2, was used.

-

Animals: Nude or SCID (Severe Combined Immunodeficiency) mice were used.

-

Procedure:

-

22Rv1 cells were injected subcutaneously or orthotopically into the mice.

-

Once tumors were established, the mice were randomized into treatment and control groups.

-

The treatment group received daily intraperitoneal or oral administrations of this compound (50 mg/kg). The control group received a vehicle control.

-

Tumor growth was monitored over time by measuring tumor volume. For metastasis studies, bioluminescence imaging was used to track the spread of luciferase-expressing cancer cells.

-

At the end of the study, the tumors were excised and analyzed for biomarkers of drug activity.

-

Caption: The preclinical development workflow for this compound.

Future Directions and Conclusion

The discovery and preclinical development of this compound represent a significant step forward in the pursuit of novel therapies for advanced, treatment-resistant prostate cancer. By targeting ONECUT2, a master regulator of a lethal phenotype, this compound offers a promising new strategy to overcome resistance to current standard-of-care treatments.

Future research should focus on:

-

Detailed Pharmacokinetic and Toxicological Studies: A thorough characterization of the ADME and safety profile of this compound is essential for its clinical translation.

-

Identification of Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to this compound will be crucial for the design of successful clinical trials.

-

Combination Therapies: Exploring the potential of combining this compound with other agents, such as AR-targeted therapies or chemotherapies, may lead to synergistic anti-tumor effects.

-

Clinical Development: Ultimately, the efficacy and safety of this compound will need to be evaluated in well-designed clinical trials in patients with advanced prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CSRM617: A Potential Therapeutic Avenue for Castration-Resistant Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, necessitating the development of novel therapeutic strategies that target mechanisms of resistance to androgen deprivation therapy. Recent research has identified the transcription factor ONECUT2 (OC2) as a master regulator of metastatic CRPC (mCRPC), driving a lethal phenotype and suppressing the androgen receptor (AR) signaling axis. CSRM617, a novel small-molecule inhibitor of OC2, has emerged as a promising preclinical candidate for the treatment of CRPC. This whitepaper provides an in-depth technical guide on this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction: The Unmet Need in CRPC and the Emergence of ONECUT2 as a Target

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is the standard of care for metastatic disease, most tumors eventually progress to a castration-resistant state. This progression is often associated with the emergence of AR-independent signaling pathways and, in some cases, a shift towards a more aggressive, neuroendocrine-like phenotype.[1]

The transcription factor ONECUT2 (OC2), also known as HNF-6, has been identified as a critical driver of this lethal progression in a subset of mCRPC.[2][3] High OC2 expression is correlated with poor prognosis and the upregulation of genes associated with neural differentiation.[2] Mechanistically, OC2 acts as a transcriptional repressor of the AR and its target genes, effectively uncoupling the tumor from dependence on the AR signaling pathway.[2] This positions OC2 as a compelling therapeutic target for a subset of CRPC tumors that have developed resistance to conventional anti-androgen therapies.

This compound: A First-in-Class ONECUT2 Inhibitor

This compound is a novel, well-tolerated small-molecule inhibitor designed to directly target the DNA-binding homeobox (HOX) domain of OC2. By binding to this critical domain, this compound prevents OC2 from engaging with its target genes, thereby inhibiting its transcriptional activity.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of ONECUT2. Recent studies have also revealed that the inhibitory activity of this compound on OC2's DNA binding capability is dependent on its complex with iron (Fe). This suggests a unique mode of action that warrants further investigation for the development of optimized OC2 inhibitors.

The downstream effects of OC2 inhibition by this compound are multifaceted:

-

Reactivation of AR Signaling: By inhibiting OC2, this compound can alleviate the suppression of the AR transcriptional program.

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cells.

-

Inhibition of Metastasis: Preclinical studies have demonstrated the potent anti-metastatic effects of this compound.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | 7.43 µM | - | |

| IC50 (Cell Growth Inhibition) | 5-15 µM | Metastatic Prostate Cancer Cell Lines | |

| Effective Concentration (Growth Inhibition) | 20 nM - 20 µM (48 hours) | 22Rv1 and other PC cell lines | |

| Effective Concentration (Apoptosis Induction) | 20 µM (72 hours) | 22Rv1 |

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with subcutaneous 22Rv1 xenografts | 50 mg/kg this compound daily | Significant reduction in tumor volume and weight | |

| SCID mice with intracardiac injection of luciferase-tagged 22Rv1 cells | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases |

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway in CRPC

The following diagram illustrates the central role of ONECUT2 in CRPC and the mechanism of action of this compound.

Caption: The ONECUT2 signaling pathway in CRPC and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a CRPC xenograft model.

Caption: A generalized workflow for preclinical in vivo testing of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative examples and may not reflect the exact methodologies used in the cited studies. Researchers should refer to the original publications for specific details.

Cell Culture

Prostate cancer cell lines such as 22Rv1, LNCaP, C4-2, and PC-3 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Proliferation Assay

-

Seed prostate cancer cells in 96-well plates at a density of 5,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Seed 22Rv1 cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound (e.g., 20 µM) or vehicle control for 72 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Subcutaneous Xenograft Model

-

Resuspend 1 x 10^6 22Rv1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of male nude mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (50 mg/kg, formulated in a suitable vehicle such as DMSO/PBS) or vehicle control daily via intraperitoneal injection.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

In Vivo Metastasis Model

-

Inject 1 x 10^6 luciferase-tagged 22Rv1 cells into the left cardiac ventricle of male SCID/Beige mice.

-

Confirm successful injection and monitor metastasis formation using bioluminescence imaging.

-

Two days post-injection, begin daily treatment with this compound (50 mg/kg) or vehicle control.

-

Perform regular bioluminescence imaging to quantify metastatic burden.

-

At the study endpoint, harvest tumors and tissues for further analysis, including biomarker assessment (e.g., PEG10 expression).

Future Directions and Conclusion

This compound represents a promising, novel therapeutic agent for the treatment of CRPC, particularly for tumors driven by the ONECUT2 transcription factor. The preclinical data strongly support its continued development. Future research should focus on:

-

Medicinal Chemistry and Derivative Synthesis: While information on the synthesis of this compound and its derivatives is not publicly available, ongoing research is likely focused on optimizing its potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing CRPC therapies, such as AR-targeted agents or chemotherapy, could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound will be crucial for its clinical success.

-

Clinical Translation: As a preclinical candidate, the next critical step for this compound is to advance into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with CRPC.

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of CSRM617 in Inducing Apoptosis in Cancer Cells: A Technical Guide

1.0 Abstract

This technical guide provides an in-depth analysis of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2). This compound has emerged as a promising therapeutic agent, particularly for aggressive and treatment-resistant cancers such as metastatic castration-resistant prostate cancer (mCRPC). This document details the molecular mechanism of this compound, focusing on its ability to induce apoptosis through the inhibition of OC2. We present collated quantitative data on its efficacy, detailed protocols for key experimental validations, and visual representations of its signaling pathway and associated experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

2.0 Introduction

The progression of cancer is often marked by the evasion of programmed cell death, or apoptosis, a critical hallmark of malignancy.[1] In cancers like metastatic castration-resistant prostate cancer (mCRPC), tumor cells develop resistance to standard treatments such as androgen deprivation therapy, necessitating the discovery of novel therapeutic targets.[2][3] Recent research has identified the transcription factor ONECUT2 (OC2) as a master regulator and a key survival factor in lethal prostate cancer.[2][4] OC2 drives the progression of AR-independent cancer variants, making it a strategic target for therapeutic intervention.

This compound is a selective, low molecular weight inhibitor developed to specifically target OC2. By binding directly to the OC2-HOX domain, this compound effectively inhibits its transcriptional activity, leading to the suppression of tumor growth and metastasis. A primary mechanism for this anti-tumor activity is the induction of apoptosis, characterized by the activation of an executioner caspase cascade. This whitepaper will explore the specifics of this process, from molecular interactions to cellular outcomes.

3.0 Mechanism of Action of this compound

3.1 Direct Target Binding and Inhibition

This compound functions as a selective inhibitor of the ONECUT2 transcription factor. Through Surface Plasmon Resonance (SPR) assays, it has been demonstrated that this compound binds directly to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM. This binding event is crucial as it disrupts the ability of OC2 to interact with its DNA response elements, thereby inhibiting its function as a master transcriptional regulator. The inhibitory action of this compound is most pronounced in cancer cells that express high levels of OC2; cells where OC2 has been depleted via shRNA or siRNA are less responsive to the compound.

3.2 Apoptotic Signaling Pathway

The inhibition of OC2 by this compound initiates a signaling cascade that culminates in apoptosis. A key downstream gene directly regulated by OC2 is PEG10; treatment with this compound leads to a time-dependent decrease in PEG10 mRNA expression, which serves as a reliable biomarker for the compound's bioactivity. The ultimate mechanism of cell death is the induction of the intrinsic apoptotic pathway. This is evidenced by the increased expression of cleaved Caspase-3 and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP). The cleavage and activation of these proteins are hallmark events in the execution phase of apoptosis, leading to systematic cell disassembly and death.

4.0 Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo studies, primarily in the context of prostate cancer.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Duration | Notes | Citation |

|---|---|---|---|---|---|

| Binding Affinity (Kd) | 7.43 µM | - | - | Direct binding to ONECUT2-HOX domain. | |

| IC₅₀ | 5-15 µM | Metastatic PCa | Not Specified | Varies depending on the specific cell line. | |

| Cell Growth Inhibition | 0.01-100 µM | PC-3, 22Rv1, LNCaP, C4-2 | 48 hours | Broad concentration range shows dose-dependent effect. | |

| Apoptosis Induction | 10-20 µM | 22Rv1 | 48 hours | Results in concentration-dependent cell death. | |

| Apoptosis Confirmation | 20 µM | 22Rv1 | 72 hours | Confirmed by appearance of cleaved Caspase-3 and PARP. |

| Biomarker Regulation | Not Specified | 22Rv1 | 4-16 hours | Decreases mRNA expression of the OC2 target gene, PEG10. | |

Table 2: In Vivo Efficacy of this compound

| Dosage | Animal Model | Tumor Model | Outcome | Citation |

|---|---|---|---|---|

| 50 mg/kg/day | SCID Mice | 22Rv1 Xenograft | Significant inhibition of tumor growth. | |

| 50 mg/kg/day | Nude Mice | 22Rv1 Xenograft | Significant reduction in tumor volume and weight. |

| 50 mg/kg/day | SCID Mice | 22Rv1 Metastasis Model | Significant reduction in the onset and growth of diffuse metastases. | |

5.0 Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

5.1 Western Blot Analysis for Apoptosis Markers

This protocol is used to qualitatively and semi-quantitatively detect the presence of key apoptosis-related proteins, such as cleaved Caspase-3 and cleaved PARP.

-

Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1) at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 20 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 72 hours).

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of bands corresponding to the cleaved forms of Caspase-3 and PARP in this compound-treated samples indicates apoptosis induction.

5.2 Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells in different stages of apoptosis and necrosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow entry of Propidium Iodide (PI).

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with this compound (e.g., 10-20 µM) or vehicle for the specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugate (e.g., FITC, Alexa Fluor™ 488) and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC/Alexa Fluor™ 488 at 488 nm and detect emission around 530 nm. Excite PI and detect emission around 617 nm.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

-

This compound represents a highly promising targeted therapeutic agent that leverages a deep understanding of cancer cell biology. By selectively inhibiting ONECUT2, a master regulator in aggressive prostate cancer, this compound effectively triggers the intrinsic apoptotic pathway, leading to cancer cell death. Its mechanism of action, confirmed through the detection of cleaved Caspase-3 and PARP, and its efficacy in both in vitro and in vivo models, underscore its potential. The data strongly support the continued development of this compound and other ONECUT2 inhibitors as a novel strategy to overcome therapeutic resistance and improve outcomes for patients with lethal, advanced-stage cancers.

References

- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Targets of CSRM617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC). By directly binding to the OC2-HOX domain, this compound effectively downregulates a cascade of downstream targets implicated in tumor progression, cell survival, and neuroendocrine differentiation. This technical guide provides an in-depth overview of the known downstream targets of this compound, detailing the experimental evidence and methodologies used to identify and validate these interactions. The information presented is intended to support further research into the therapeutic potential of this compound and the broader field of ONECUT2-targeted therapies.

Introduction to this compound and its Primary Target, ONECUT2

This compound is a novel compound identified through in silico modeling and chemical library screening as a direct inhibitor of ONECUT2 (OC2).[1] OC2, also known as HNF6β, is a transcription factor that plays a critical role in the progression of aggressive prostate cancer variants.[2][3] Elevated OC2 activity is associated with the suppression of the androgen receptor (AR) signaling axis and the promotion of a neural gene expression program, contributing to the emergence of AR-independent and neuroendocrine prostate cancer (NEPC).[4][5] this compound binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays, thereby inhibiting its transcriptional activity.

Downstream Effects of this compound on Cancer Cell Biology

The inhibition of ONECUT2 by this compound leads to several significant downstream effects on prostate cancer cells, primarily revolving around the induction of apoptosis and the inhibition of cell proliferation and metastasis.

Inhibition of Cell Growth

This compound has been shown to inhibit the growth of various prostate cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) correlates with the expression levels of ONECUT2, indicating that cells with higher OC2 expression are more sensitive to the compound.

Induction of Apoptosis

A key downstream effect of this compound is the induction of apoptosis. Treatment of prostate cancer cells with this compound leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), both of which are hallmark indicators of programmed cell death.

Key Downstream Molecular Targets of this compound

The biological effects of this compound are a direct consequence of its ability to modulate the expression of ONECUT2 target genes. Through its inhibition of OC2, this compound influences several critical signaling pathways involved in prostate cancer progression.

Suppression of the Androgen Receptor (AR) Axis

ONECUT2 is a known suppressor of the AR transcriptional program. It achieves this by directly repressing the expression of the Androgen Receptor (AR) and its licensing factor, FOXA1. By inhibiting OC2, this compound effectively relieves this suppression, although the primary therapeutic benefit appears to stem from the inhibition of OC2's pro-tumorigenic functions that are independent of AR suppression.

Downregulation of Neuroendocrine and Neuronal Differentiation Genes

ONECUT2 is a driver of neuroendocrine and neuronal differentiation in prostate cancer. A key downstream target in this process is PEG10 (Paternally Expressed Gene 10), a master regulator of neuroendocrine differentiation. This compound treatment leads to a significant reduction in PEG10 expression, highlighting its potential to counter the progression towards NEPC.

Modulation of Hypoxia Signaling

ONECUT2 has been shown to regulate hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α. This interaction promotes tumor aggressiveness in the hypoxic microenvironment of tumors. While direct studies on this compound's effect on this specific pathway are ongoing, its inhibition of OC2 is expected to disrupt this pro-tumorigenic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Assay Type | Reference |

| 22Rv1 | ~10 | Cell Viability | |

| LNCaP | >20 | Cell Viability | |

| C4-2 | ~15 | Cell Viability | |

| PC-3 | ~15 | Cell Viability |

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| This compound | 50 mg/Kg daily | Significant (p<0.05) | Significant (p<0.05) | |

| Vehicle Control | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

-

Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat prostate cancer cells with this compound at various concentrations (e.g., 10-20 µM) for 48-72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Apoptosis Markers

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/Kg) or vehicle control daily via intraperitoneal injection.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound target validation.

Caption: Simplified ONECUT2 signaling pathway.

Conclusion

This compound represents a promising therapeutic agent for the treatment of aggressive, castration-resistant prostate cancer. Its targeted inhibition of ONECUT2 leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and counter the progression towards a neuroendocrine phenotype. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the mechanism of action of this compound and to develop novel therapies targeting the ONECUT2 signaling axis. Further investigation into the full spectrum of ONECUT2 downstream targets and the long-term efficacy and safety of this compound in preclinical and clinical settings is warranted.

References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]

- 2. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Emergence of CSRM617: A Novel Inhibitor of ONECUT2 for Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) signaling networks in advanced prostate cancer. This document outlines the mechanism of action, summarizes key preclinical data, and provides an overview of the experimental methodologies used to evaluate the efficacy of this compound.

Introduction to this compound and its Target, ONECUT2

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to androgen deprivation therapies that target the AR signaling axis.[1][2] A subset of these aggressive tumors becomes AR-independent, driven by alternative signaling pathways.[1] Research has identified ONECUT2 as a critical transcription factor that governs a lethal neuroendocrine differentiation program in mCRPC, driving metastasis and suppressing the androgen axis.[1][3] This makes OC2 a compelling therapeutic target for this patient population.

This compound is a first-in-class small-molecule inhibitor designed to directly target the OC2 transcription factor. By inhibiting OC2, this compound aims to disrupt the signaling network that allows prostate cancer cells to evade AR-targeted therapies and progress to a more aggressive, lethal phenotype.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of ONECUT2. It directly binds to the HOX domain of OC2, a region critical for its DNA binding and transcriptional activity. The inhibition of OC2 by this compound leads to the downregulation of its target genes, including PEG10, a master regulator of neuroendocrine differentiation. This disruption of the OC2-driven transcriptional program ultimately leads to the induction of apoptosis in prostate cancer cells.

The proposed signaling pathway for this compound's effect on the androgen receptor network is visualized below.

Caption: Mechanism of this compound Action on the ONECUT2-AR Axis.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.

In Vitro Efficacy

This compound has demonstrated potent activity against a panel of prostate cancer cell lines. Key quantitative findings are summarized in the tables below.

Table 1: Binding Affinity of this compound

| Compound | Target | Assay Type | Binding Constant (Kd) |

| This compound | ONECUT2-HOX domain | Surface Plasmon Resonance (SPR) | 7.43 µM |

Table 2: In Vitro Cell Growth Inhibition

| Cell Line | Treatment Duration | Concentration Range | Effect |

| PC-3 | 48 hours | 0.01 - 100 µM | Growth Inhibition |

| 22RV1 | 48 hours | 0.01 - 100 µM | Growth Inhibition |

| LNCaP | 48 hours | 0.01 - 100 µM | Growth Inhibition |

| C4-2 | 48 hours | 0.01 - 100 µM | Growth Inhibition |

Table 3: Induction of Apoptosis

| Cell Line | Treatment Concentration | Treatment Duration | Apoptotic Markers |

| 22Rv1 | 10 - 20 µM | 48 hours | Concentration-dependent cell death |

| 22Rv1 | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP |

Table 4: Target Gene Modulation

| Cell Line | Treatment | Treatment Duration | Target Gene | Effect |

| 22Rv1 | This compound | 4 - 16 hours | PEG10 mRNA | Time-dependent decrease |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in mouse xenograft models of prostate cancer.

Table 5: In Vivo Anti-Tumor Activity

| Animal Model | Cell Line Xenograft | Treatment | Dosing Regimen | Key Outcomes |

| Nude Mice | 22Rv1 (subcutaneous) | This compound | Not specified | Significant reduction in tumor volume and weight. Well tolerated with no effect on mouse weight. |

| SCID Mice | 22Rv1 (intracardiac, luciferase-tagged) | This compound | 50 mg/kg, daily | Significant reduction in the onset and growth of diffuse metastases. |

Table 6: In Vivo Biomarker Modulation

| Animal Model | Xenograft | Treatment | Biomarker | Effect |

| SCID Mice | 22Rv1 | This compound (50 mg/kg) | PEG10 protein | Significant downregulation in tumors |

Experimental Protocols

Detailed experimental protocols for the key assays cited are outlined below. These are based on publicly available information and standard molecular and cellular biology techniques.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound to the ONECUT2-HOX domain.

Caption: Workflow for Surface Plasmon Resonance (SPR) Assay.

-

Protein Immobilization: Recombinant human ONECUT2-HOX domain protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are injected across the sensor surface.

-

Data Acquisition: The association and dissociation of this compound to the immobilized OC2 are measured in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Viability and Apoptosis Assays

These protocols describe the methods used to assess the effect of this compound on prostate cancer cell growth and apoptosis.

Caption: Workflow for Cell Viability and Apoptosis Assays.

-

Cell Culture: Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay:

-

Cells are seeded in 96-well plates.

-

After overnight attachment, cells are treated with a dose range of this compound (0.01-100 µM) for 48 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Apoptosis Assay (Western Blot):

-

22Rv1 cells are treated with this compound (e.g., 20 µM) for 72 hours.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentrations are determined, and equal amounts are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for cleaved Caspase-3 and cleaved PARP.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

In Vivo Xenograft Studies

This protocol provides a general framework for the in vivo evaluation of this compound in mouse models.

Caption: Workflow for In Vivo Xenograft Studies.

-

Cell Implantation: Luciferase-tagged 22Rv1 cells are injected either subcutaneously or intracardially into immunodeficient mice (e.g., SCID mice).

-

Tumor Development: Tumors are allowed to grow to a palpable size (for subcutaneous models) or for metastases to establish (for intracardiac models).

-

Treatment: Mice are randomized into groups and treated daily with this compound (50 mg/kg) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly with calipers (subcutaneous) or metastatic burden is monitored by bioluminescence imaging (intracardiac). Animal body weight and general health are also monitored.

Future Directions and Clinical Perspective

The preclinical data for this compound are promising, providing a strong rationale for its further development as a therapeutic for mCRPC, particularly for tumors that have developed resistance to AR-targeted therapies. Future research will likely focus on optimizing the pharmacological properties of this compound derivatives, identifying predictive biomarkers for patient selection, and evaluating its efficacy in combination with other anticancer agents. The development of OC2 inhibitors like this compound represents a significant step towards targeting the AR-independent mechanisms that drive lethal prostate cancer.

References

Delving into the Selectivity of CSRM617 for the Transcription Factor ONECUT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 has emerged as a promising small-molecule inhibitor targeting the transcription factor ONECUT2 (One Cut Homeobox 2), a master regulator implicated in the progression of aggressive malignancies, most notably castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for ONECUT2, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways. Understanding the precise molecular interactions and selectivity profile of this compound is paramount for its continued development as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a selective inhibitor of ONECUT2 by directly binding to its highly conserved DNA-binding domain, the HOX domain.[2] This interaction disrupts the ability of ONECUT2 to bind to the promoter regions of its target genes, thereby modulating their expression. One of the key downstream targets of ONECUT2 is the paternally expressed gene 10 (PEG10), and the downregulation of PEG10 expression serves as a reliable biomarker for this compound activity.[4]

Quantitative Analysis of this compound and ONECUT2 Interaction

The binding affinity of this compound for the ONECUT2-HOX domain has been quantitatively determined using Surface Plasmon Resonance (SPR). This biophysical technique measures the interaction between a ligand (this compound) and an analyte (ONECUT2 protein) in real-time.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |

The specificity of this compound is further substantiated by cellular assays demonstrating its reduced efficacy in prostate cancer cell lines where ONECUT2 has been depleted using short hairpin RNA (shRNA). This indicates that the primary mechanism of action of this compound is indeed mediated through its interaction with ONECUT2.

While the selectivity for ONECUT2 over other proteins is a key characteristic of this compound, comprehensive quantitative data on its binding affinity for other ONECUT family members (ONECUT1 and ONECUT3) or other transcription factors containing a HOX domain is not extensively available in the public domain. Further studies involving selectivity panels are warranted to fully elucidate the inhibitor's specificity profile.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of this compound to the ONECUT2-HOX domain.

Objective: To quantify the binding kinetics and affinity (Kd) of this compound for the ONECUT2 protein.

Materials:

-

Recombinant human ONECUT2-HOX domain protein

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant ONECUT2-HOX domain protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized ONECUT2 surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Assays for Specificity and Efficacy

Objective: To assess the ONECUT2-dependent effects of this compound on cell growth and apoptosis.

1. Cell Growth Inhibition Assay:

-

Cell Lines: Prostate cancer cell lines such as 22Rv1, LNCaP, C4-2, and PC-3.

-

Procedure:

-

Seed cells in 96-well plates.

-

Treat with a range of this compound concentrations (e.g., 0.01-100 µM) for a specified duration (e.g., 48 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

2. Apoptosis Assay:

-

Cell Line: 22Rv1 cells.

-

Procedure:

-

Treat cells with this compound at relevant concentrations (e.g., 10-20 µM) for a defined period (e.g., 48-72 hours).

-

Harvest cells and lyse them for protein extraction.

-

Perform Western blotting to detect the cleavage of apoptosis markers such as Caspase-3 and PARP.

-

3. ONECUT2 Knockdown for Specificity Confirmation:

-

Method: Lentiviral transduction of shRNA targeting ONECUT2.

-

Procedure:

-

Transduce prostate cancer cells with lentiviral particles containing either a non-targeting control shRNA or an shRNA specific for ONECUT2.

-

Select for successfully transduced cells.

-

Perform cell growth and apoptosis assays with this compound treatment on both the control and ONECUT2-knockdown cell populations.

-

A diminished effect of this compound in the knockdown cells confirms its on-target specificity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving ONECUT2 and the experimental workflows to assess this compound's selectivity.

References

- 1. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

CSRM617: A Novel ONECUT2 Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and immunosuppression. Recent research has identified the transcription factor ONECUT2 (OC2) as a pivotal regulator of aggressive cancer phenotypes, particularly in castration-resistant prostate cancer (CRPC). CSRM617, a first-in-class small molecule inhibitor of OC2, has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound, albeit indirectly characterized, impact on the tumor microenvironment. By targeting OC2, this compound not only directly inhibits tumor cell growth and survival but is also postulated to modulate the immune landscape within the TME, offering a multi-faceted approach to cancer treatment. This document collates available preclinical data, details experimental methodologies, and visualizes the complex signaling networks involved, providing a foundational resource for researchers and drug developers in oncology.

Introduction to this compound and its Target: ONECUT2

This compound is a selective, small-molecule inhibitor that directly binds to the HOX domain of ONECUT2 (OC2), a member of the One Cut homeobox family of transcription factors.[1] OC2 is implicated as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in mCRPC models.[2][3] Elevated OC2 expression is associated with aggressive disease, neuroendocrine differentiation, and resistance to hormonal therapies.[3][4] this compound has been shown to induce apoptosis in prostate cancer cell lines and suppress tumor growth and metastasis in mouse models, validating OC2 as a promising therapeutic target.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the transcriptional activity of OC2. This leads to the modulation of a wide array of downstream target genes involved in key cancer-related processes.

Direct Effects on Tumor Cells

-

Induction of Apoptosis: this compound treatment leads to the cleavage of Caspase-3 and PARP, indicative of programmed cell death.

-

Inhibition of Cell Growth: The compound inhibits the growth of various prostate cancer cell lines in a dose-dependent manner.

-

Suppression of Metastasis: In vivo studies have demonstrated a significant reduction in metastatic lesions upon treatment with this compound.

Regulation of the Androgen Receptor Axis

OC2 is a key player in the transcriptional regulation of the androgen receptor (AR). It can suppress the AR transcriptional program by directly regulating AR target genes and the AR licensing factor FOXA1. By inhibiting OC2, this compound can potentially restore sensitivity to AR-targeted therapies in certain contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| 22Rv1 | Prostate Cancer | Cell Viability | IC50 | Correlated with OC2 expression | |

| LNCaP | Prostate Cancer | Apoptosis | Caspase-3/PARP cleavage | Increased | |

| C4-2 | Prostate Cancer | Apoptosis | Caspase-3/PARP cleavage | Increased |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| 22Rv1 Xenograft | Prostate Cancer | This compound | Tumor growth inhibition | |

| 22Rv1 Metastasis Model | Prostate Cancer | This compound | Reduction in metastases |

Impact of this compound on the Tumor Microenvironment (Inferred)

While direct studies on the effect of this compound on the TME are limited, a substantial body of evidence on its target, OC2, allows for strong inferences about its potential to modulate the tumor microenvironment, particularly its immune components.

Modulation of T-cell Infiltration and Function

A groundbreaking study identified OC2 as a direct target of T-bet, the master regulator of T-helper 1 (Th1) cell differentiation. OC2 is expressed in Th1 cells but not in Th2 cells, and a positive feedback loop exists between T-bet and OC2, which is crucial for Th1 development. Th1 cells are critical for anti-tumor immunity, as they produce pro-inflammatory cytokines like IFN-γ that promote the cytotoxic activity of CD8+ T cells.

Hypothesized Impact of this compound: By inhibiting OC2, this compound may disrupt this positive feedback loop in Th1 cells within the TME, potentially dampening the anti-tumor Th1 response. This suggests that combining this compound with immunotherapies aimed at boosting Th1 responses could be a promising strategy.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Pan-cancer analyses have suggested that ONECUT2 is a potential master regulator of the tumor immune microenvironment, with a specific role in driving the polarization of macrophages towards an M2-like phenotype. M2-polarized TAMs are known to be immunosuppressive and promote tumor growth and angiogenesis.

Hypothesized Impact of this compound: Inhibition of OC2 by this compound could potentially reverse the M2 polarization of TAMs, shifting the balance towards a more pro-inflammatory and anti-tumor M1 phenotype. This would lead to enhanced phagocytosis of tumor cells and the secretion of pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Impact on Tumor Cells

Caption: this compound inhibits ONECUT2, leading to apoptosis and reduced tumor growth and metastasis.

Hypothesized Impact of this compound on the Tumor Microenvironment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]

Initial In Vitro Assessment of CSRM617 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro assessment of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound has shown promise in preclinical studies as a potential therapeutic agent for prostate cancer.[1][2] This document outlines the compound's mechanism of action, summarizes key efficacy data from in vitro studies, provides detailed experimental protocols for core assays, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound is a selective inhibitor of ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network, which is often implicated in metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] this compound directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM, as determined by surface plasmon resonance (SPR) assays. By inhibiting OC2, this compound disrupts the transcriptional networks that contribute to tumor growth and survival in aggressive prostate cancer variants. Specifically, OC2 has been shown to suppress the AR transcriptional program and activate genes associated with neural differentiation. Inhibition of OC2 by this compound leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated across various prostate cancer (PC) cell lines. The key findings are summarized in the tables below.

Table 1: Binding Affinity of this compound

| Parameter | Value | Assay Type |

| K_d_ | 7.43 µM | SPR Assays |

Table 2: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Concentration Range | Treatment Duration | Effect |

| PC-3 | 0.01-100 µM | 48 hours | Inhibition of cell growth |

| 22RV1 | 0.01-100 µM | 48 hours | Inhibition of cell growth |

| LNCaP | 0.01-100 µM | 48 hours | Inhibition of cell growth |

| C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth |

Table 3: Induction of Apoptosis by this compound in 22Rv1 Cells

| Concentration | Treatment Duration | Effect |

| 10-20 µM | 48 hours | Concentration-dependent induction of cell death |

| 20 µM | 72 hours | Induction of apoptosis (cleaved Caspase-3 and PARP) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound.

1. Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

-

Materials:

-

Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

2. Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

-

Objective: To assess the induction of apoptosis by this compound through the detection of apoptotic markers.

-

Materials:

-

22Rv1 cells

-

Complete cell culture medium

-